Cas no 1147-64-4 (4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid)

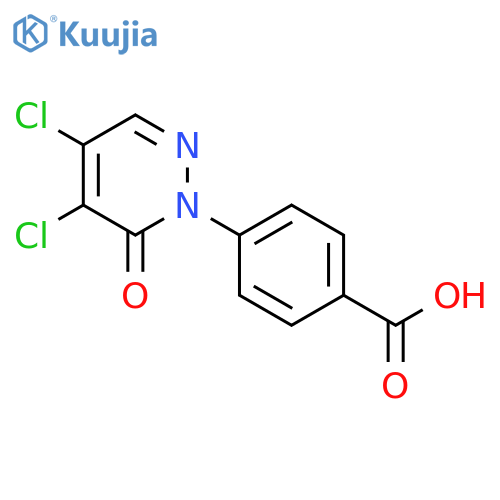

1147-64-4 structure

商品名:4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid

CAS番号:1147-64-4

MF:C11H6Cl2N2O3

メガワット:285.082940578461

MDL:MFCD01918613

CID:234285

PubChem ID:720228

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(4,5-DICHLORO-6-OXOPYRIDAZIN-1(6H)-YL)BENZOIC ACID

- 4-(4,5-dichloro-6-oxopyridazin-1-yl)benzoic acid

- Benzoicacid, 4-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)-

- 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate

- 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid

- SMSF0014990

- Benzoic acid, 4-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)-

- AKOS000273208

- EN300-14376

- 1147-64-4

- 4-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)-ben zoic acid

- CS-0234579

- CBMicro_001818

- CHEMBL1888280

- 4-(4,5-DICHLORO-6-OXOPYRIDAZIN-1(6H)-YL)BENZOICACID

- SMR000517022

- ChemDiv2_003127

- F0910-2308

- BIM-0001686.P001

- MLS001206316

- DTXSID80352155

- HMS3438P21

- MFCD01918613

- Oprea1_039133

- CB03285

- Z99601144

- 4-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)benzoic acid, AldrichCPR

- BB 0239171

- SCHEMBL11887792

- HMS1377O03

- 4-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)-benzoic acid

- BAA14764

- CCG-129105

-

- MDL: MFCD01918613

- インチ: InChI=1S/C11H6Cl2N2O3/c12-8-5-14-15(10(16)9(8)13)7-3-1-6(2-4-7)11(17)18/h1-5H,(H,17,18)

- InChIKey: PAXANYFYBRBZOE-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)N2C(=O)C(=C(C=N2)Cl)Cl)C(=O)O

計算された属性

- せいみつぶんしりょう: 282.96785

- どういたいしつりょう: 283.9755474g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 440

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- PSA: 72.8

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM475637-1g |

Benzoic acid, 4-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)- |

1147-64-4 | 95%+ | 1g |

$357 | 2023-03-07 | |

| Life Chemicals | F0910-2308-2mg |

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid |

1147-64-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0910-2308-25mg |

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid |

1147-64-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0910-2308-100mg |

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid |

1147-64-4 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| TRC | D438993-25mg |

4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzoic Acid |

1147-64-4 | 25mg |

$ 50.00 | 2022-06-05 | ||

| Life Chemicals | F0910-2308-5mg |

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid |

1147-64-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0910-2308-50mg |

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid |

1147-64-4 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0910-2308-30mg |

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid |

1147-64-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Enamine | EN300-14376-0.5g |

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid |

1147-64-4 | 94% | 0.5g |

$241.0 | 2023-04-20 | |

| Enamine | EN300-14376-2.5g |

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid |

1147-64-4 | 94% | 2.5g |

$669.0 | 2023-04-20 |

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

1147-64-4 (4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid) 関連製品

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 4964-69-6(5-Chloroquinaldine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1147-64-4)4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid

清らかである:99%

はかる:1g

価格 ($):325.0